molecular formula C11H20O5 B582983 Ethyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-YL]acetate CAS No. 140235-40-1

Ethyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-YL]acetate

Cat. No. B582983
M. Wt: 232.276
InChI Key: CHYUYMSRHNTVHQ-BDAKNGLRSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the compound tert-Butyl 2-((4R,6S)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate was synthesized by dissolving it in methylene chloride (MC), adding pyridine at room temperature, and stirring the mixture at room temperature for 30 minutes .


Molecular Structure Analysis

The molecular structure of similar compounds like tert-Butyl 2-((4R,6S)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate has been analyzed. The InChI Code for this compound is 1S/C15H26O6/c1-10(16)18-9-12-7-11(19-15(5,6)20-12)8-13(17)21-14(2,3)4/h11-12H,7-9H2,1-6H3/t11-,12+/m1/s1 .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the reaction of anhydrides with alcohols to form esters and with amines to form amides has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like tert-Butyl 2-((4R,6S)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate have been analyzed. This compound has a molecular weight of 302.37, is solid at room temperature, and is sealed in dry, 2-8°C conditions .

Safety And Hazards

The safety and hazards of similar compounds like tert-Butyl 2-((4R,6S)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate have been reported. The compound has a GHS07 pictogram, a warning signal word, and hazard statements H302-H413. Precautionary statements include P264-P270-P273-P301+P312-P330 .

Future Directions

Future directions could involve further exploration of the hydrolysis of esters, as this is a key reaction in the chemistry of similar compounds . Additionally, more research could be conducted to fully understand the properties and potential applications of Ethyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-YL]acetate.

properties

IUPAC Name

ethyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O5/c1-4-14-10(13)6-8-5-9(7-12)16-11(2,3)15-8/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYUYMSRHNTVHQ-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CC(OC(O1)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H]1C[C@H](OC(O1)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-YL]acetate

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